N-[(3-chlorophenyl)methyl]acetamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that indole derivatives, which n-[(3-chlorophenyl)methyl]acetamide is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities .
Advantages and Limitations for Lab Experiments
N-[(3-chlorophenyl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. In addition, it is soluble in both water and organic solvents, making it suitable for a range of experimental conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
For research include investigating its potential as a cancer therapy, antimicrobial and anti-inflammatory agent, and immunomodulatory agent.
Synthesis Methods
The synthesis of N-[(3-chlorophenyl)methyl]acetamide involves the reaction of 3-chlorobenzyl chloride with sodium acetate in the presence of acetic acid. The resulting intermediate is then treated with ammonia to yield the final product. This reaction can be carried out under mild conditions and yields a high purity product.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and antitumor properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Safety and Hazards
The safety data sheet for a related compound, Acetamide, indicates that it is suspected of causing cancer. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and storing locked up .
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHALKPDXBYGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.